molecular formula C14H21N3O2 B5645992 N,1-dimethyl-N-(3-nitrobenzyl)-4-piperidinamine

N,1-dimethyl-N-(3-nitrobenzyl)-4-piperidinamine

Cat. No. B5645992
M. Wt: 263.34 g/mol
InChI Key: VMOLHAFMZBMOMF-UHFFFAOYSA-N
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Description

"N,1-dimethyl-N-(3-nitrobenzyl)-4-piperidinamine" is a chemical compound that has been studied for its potential chemotherapeutic properties and other applications in organic synthesis and medicine. Its molecular structure and properties have been analyzed in various studies.

Synthesis Analysis

The synthesis of similar compounds involving 3-nitrobenzyl and piperidine structures has been reported. For example, the synthesis of 9,9-Dimethyl-12-(3-nitrophenyl)-7,8,9,10,11,12-hexahydrobenz[a]acridin-11-one involved the reaction of 3-nitrobenzaldehyde with other reactants in ethanol (Jia, Peng, & Tu, 2009). Additionally, the synthesis of N,N-Dimethyl-4-nitrobenzylamine as an important intermediate in organic synthesis has been described using methylene chloride as a solvent (Wang Ling-ya, 2015).

Molecular Structure Analysis

Studies have detailed the crystallographic and molecular structures of compounds similar to "N,1-dimethyl-N-(3-nitrobenzyl)-4-piperidinamine." For instance, the crystal structures of arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates have been explored, providing insights into the effects of piperidine and nitro groups on intermolecular interactions (Al-Mutairi et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include the formation of various intermolecular hydrogen bonds, as observed in the structure of 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine (Kavitha et al., 2013). The compound's reactivity is influenced by the presence of nitro and piperidine groups.

Physical Properties Analysis

The physical properties of related compounds have been studied, revealing insights into their conformation and crystal packing. For instance, the cyclohexenone ring in 9,9-Dimethyl-12-(3-nitrophenyl)-7,8,9,10,11,12-hexahydrobenz[a]acridin-11-one adopts an envelope conformation, with intermolecular hydrogen bonds stabilizing the crystal packing (Jia, Peng, & Tu, 2009).

Chemical Properties Analysis

The chemical properties of compounds with structures similar to "N,1-dimethyl-N-(3-nitrobenzyl)-4-piperidinamine" involve various interactions and energetic insights. For example, the analysis of crystallographic structures of arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates provided insights into the energetics of the dimers observed in these compounds (Al-Mutairi et al., 2021).

properties

IUPAC Name

N,1-dimethyl-N-[(3-nitrophenyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-15-8-6-13(7-9-15)16(2)11-12-4-3-5-14(10-12)17(18)19/h3-5,10,13H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOLHAFMZBMOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5262712

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